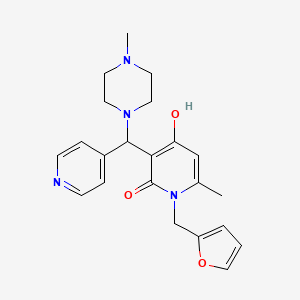
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one" is a complex molecule that appears to be related to a class of compounds with potential pharmacological properties. The related research indicates that derivatives of the furo[3,2-c]pyridine ring system have been synthesized and studied for their antipsychotic activity, showing significant activity in various behavioral assays and receptor affinity profiles .
Synthesis Analysis
The synthesis of related furopyridine derivatives has been explored in the literature. For instance, 2-amino or 2-hydrazino derivatives of pyridine were obtained through amination or hydrazination of a chloro-cyano-methoxy-methylpyridine precursor. Subsequent acid hydrolysis led to heterocyclization, forming furo[3,4-c]pyridines, which could be further modified to produce 4-arylamino derivatives . This suggests a multi-step synthetic route involving halogenation, amination, and cyclization reactions that could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several key functional groups and heterocyclic rings, such as the furan ring, piperazine, and pyridinone moieties. These structural features are known to contribute to the biological activity of the molecule. The presence of a furan ring, in particular, is a common feature in compounds with antipsychotic activity, as it is part of the pharmacophore that interacts with neurotransmitter receptors .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the nitrogen atoms in the piperazine and pyridine rings, as well as the potential for electrophilic substitution on the furan ring. The oxiranylmethyl group in related compounds has been shown to undergo ring-opening reactions with heterocyclic amines, leading to various substituted products . This indicates that the compound may also participate in similar reactions, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, the structural features suggest it would exhibit properties typical of aromatic heterocycles. These might include moderate to high solubility in organic solvents, potential for hydrogen bonding due to the hydroxy and amine groups, and the likelihood of exhibiting fluorescence or UV-visible absorbance due to the conjugated system. The antibacterial and antifungal activities of related Mannich base derivatives also suggest that the compound could have similar biological properties .
Applications De Recherche Scientifique
Inhibition of PKCtheta
One of the key areas of research involving compounds related to 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is the development of PKCtheta inhibitors. C-5 substituted heteroaryl 3-pyridinecarbonitriles, including analogs with furan substituents, have been identified as potent inhibitors of PKCtheta. These compounds, characterized by their 3-pyridinecarbonitrile core and various heteroaryl rings, have demonstrated significant potential in inhibiting PKCtheta with low IC50 values, indicating high potency (Subrath et al., 2009). This research points towards the therapeutic potential of these compounds in conditions where PKCtheta activity is implicated.
Neuroinflammation Imaging
Another significant application of compounds structurally similar to this compound is in the imaging of neuroinflammation. A PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed for the noninvasive imaging of reactive microglia and disease-associated microglia. This compound can be used to study the immune environment of central nervous system malignancies and monitor potential adverse neuroinflammatory effects of immunotherapy for peripheral malignancies, offering valuable insights into the development of new therapeutics for neuroinflammation (Horti et al., 2019).
Antiprotozoal Agents
Compounds containing furan-2-yl groups have also been investigated for their antiprotozoal properties. Specifically, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including those with furan-2-yl substituents, have shown significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting potential for development as antiprotozoal agents (Ismail et al., 2004).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural characterization of derivatives related to this compound. This includes the synthesis of compounds with potential analgesic properties and the exploration of their structural features through crystallography and computational investigations, contributing to the understanding of their biological activities and aiding in the development of new therapeutic agents (Karczmarzyk & Malinka, 2008).
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16-14-19(27)20(22(28)26(16)15-18-4-3-13-29-18)21(17-5-7-23-8-6-17)25-11-9-24(2)10-12-25/h3-8,13-14,21,27H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZUJFILSYLBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

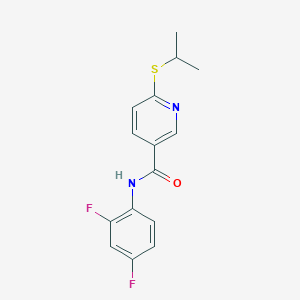
![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)
![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)
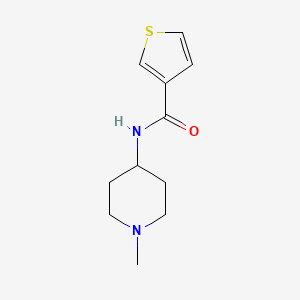
![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

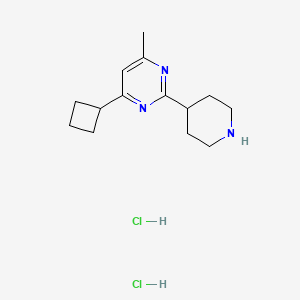


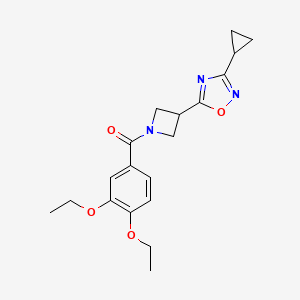
![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)

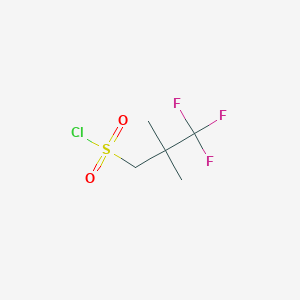
![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)